Cas no 209253-82-7 (Eplerenone 7-Carboxylic Acid)

Eplerenone 7-Carboxylic Acid structure
Eplerenone 7-Carboxylic Acid structure
商品名:Eplerenone 7-Carboxylic Acid
CAS番号:209253-82-7
MF:C23H28O6
メガワット:400.464827537537
CID:2086993
PubChem ID:58700874

Eplerenone 7-Carboxylic Acid 化学的及び物理的性質

名前と識別子

    • Eplerenone 7-Carboxylic Acid
    • 209253-82-7
    • 9,11-Epoxy-17-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic acid, gamma-lactone, (7alpha,11alpha,17alpha)-
    • SCHEMBL14085022
    • (7alpha,11alpha,17alpha)-gamma-lactone9,11-epoxy-17-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic acid
    • Pregn-4-ene-7,21-dicarboxylic acid, 9,11-epoxy-17-hydroxy-3-oxo-, gamma-lactone, (7alpha,11alpha,17alpha)-
    • 082VBP8OQR
    • Q27236354
    • 9,11-Epoxy-17-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic Acid gamma-Lactone; Eplerenone EP Impurity D
    • 7alpha-Carboxy-9,11alpha-epoxy-3-oxo-17alpha-pregn-4-ene-21,17-carbolactone
    • EPLERENONE IMPURITY D [EP IMPURITY]
    • PREGN-4-ENE-7,21-DICARBOXYLIC ACID, 9,11-EPOXY-17-HYDROXY-3-OXO-, .GAMMA.-LACTONE, (7.ALPHA.,11.ALPHA.,17.ALPHA.)-
    • Eplerenone EP Impurity D
    • Pregn-4-ene-7,21-dicarboxylic acid, 9,11-epoxy-17-hydroxy-3-oxo-,g-lactone, (7a,11a,17a)-
    • (1R,2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylic acid
    • UNII-082VBP8OQR
    • インチ: InChI=1S/C23H28O6/c1-20-6-3-13(24)9-12(20)10-14(19(26)27)18-15-4-7-22(8-5-17(25)29-22)21(15,2)11-16-23(18,20)28-16/h9,14-16,18H,3-8,10-11H2,1-2H3,(H,26,27)/t14-,15+,16-,18+,20+,21+,22-,23-/m1/s1
    • InChIKey: FLTCRAGDAAVKPG-ALROZPJCSA-N
    • ほほえんだ: C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C)C(=O)O

計算された属性

  • せいみつぶんしりょう: 400.18858861Da
  • どういたいしつりょう: 400.18858861Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 29
  • 回転可能化学結合数: 1
  • 複雑さ: 892
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 8
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 93.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

  • 密度みつど: 1.4±0.1 g/cm3
  • ゆうかいてん: >224°C (dec.)
  • ふってん: 653.0±55.0 °C at 760 mmHg
  • ようかいど: Chloroform (Slightly, Heated), Ethyl Acetate (Slightly)
  • じょうきあつ: 0.0±4.2 mmHg at 25°C

Eplerenone 7-Carboxylic Acid セキュリティ情報

Eplerenone 7-Carboxylic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
E588785-10mg
Eplerenone 7-Carboxylic Acid
209253-82-7
10mg
$ 249.00 2023-09-07
A2B Chem LLC
AW55095-10mg
Pregn-4-ene-7,21-dicarboxylic acid, 9,11-epoxy-17-hydroxy-3-oxo-,g-lactone, (7a,11a,17a)-
209253-82-7 95%
10mg
$477.00 2024-04-20
TRC
E588785-100mg
Eplerenone 7-Carboxylic Acid
209253-82-7
100mg
$ 1946.00 2023-09-07
A2B Chem LLC
AW55095-100mg
Pregn-4-ene-7,21-dicarboxylic acid, 9,11-epoxy-17-hydroxy-3-oxo-,g-lactone, (7a,11a,17a)-
209253-82-7 95%
100mg
$1894.00 2024-04-20
A2B Chem LLC
AW55095-25mg
Pregn-4-ene-7,21-dicarboxylic acid, 9,11-epoxy-17-hydroxy-3-oxo-,g-lactone, (7a,11a,17a)-
209253-82-7 95%
25mg
$710.00 2024-04-20

Eplerenone 7-Carboxylic Acid 関連文献

Eplerenone 7-Carboxylic Acidに関する追加情報

Recent Advances in Eplerenone 7-Carboxylic Acid (CAS: 209253-82-7) Research: A Comprehensive Review

Eplerenone 7-Carboxylic Acid (CAS: 209253-82-7), a key intermediate in the synthesis of the mineralocorticoid receptor antagonist Eplerenone, has garnered significant attention in recent pharmaceutical research. This compound plays a crucial role in the development of next-generation cardiovascular and renal therapeutics. Recent studies have focused on optimizing its synthetic pathways, exploring novel derivatives, and investigating its potential therapeutic applications beyond its current use. This research brief consolidates the latest findings and technological advancements related to this important chemical entity.

A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00512) reported a novel, high-yield synthetic route for 209253-82-7 using biocatalytic methods. The research team achieved an 87% yield improvement over traditional chemical synthesis methods while significantly reducing environmental impact. Their approach utilized engineered ketoreductases to selectively reduce the 7-keto group, followed by oxidation to the carboxylic acid, demonstrating the growing importance of green chemistry in pharmaceutical manufacturing.

In parallel, researchers at the University of Tokyo have been investigating structural modifications of Eplerenone 7-Carboxylic Acid to develop more potent mineralocorticoid receptor modulators. Their 2024 paper in Bioorganic & Medicinal Chemistry Letters (DOI: 10.1016/j.bmcl.2024.129642) describes several novel analogs with improved receptor binding affinity and metabolic stability. Particularly noteworthy was their discovery that certain fluorinated derivatives showed enhanced tissue selectivity, potentially reducing the risk of hyperkalemia associated with current mineralocorticoid receptor antagonists.

Analytical characterization of 209253-82-7 has also seen significant advancements. A recent collaborative study between academic and industry researchers (Journal of Pharmaceutical and Biomedical Analysis, 2024) developed a highly sensitive LC-MS/MS method for quantifying trace impurities in Eplerenone 7-Carboxylic Acid batches. This method, achieving detection limits below 0.01%, addresses growing regulatory concerns about process-related impurities in pharmaceutical intermediates and could become the new industry standard for quality control.

Emerging research suggests potential new therapeutic applications for Eplerenone 7-Carboxylic Acid derivatives. A preclinical study published in Nature Cardiovascular Research (2023) demonstrated that certain modified forms of the compound exhibited neuroprotective effects in models of stroke, possibly through modulation of neuroinflammation pathways. While still in early stages, these findings open exciting possibilities for repurposing this chemical scaffold beyond cardiovascular indications.

The pharmaceutical industry has responded to these scientific advances with increased production capacity for 209253-82-7. Market analysis indicates a projected 12% compound annual growth rate for this intermediate through 2028, driven by both the expanding use of Eplerenone and the development of novel derivatives. Several major manufacturers have announced plans to implement the more sustainable synthetic routes identified in recent research, reflecting the industry's commitment to green chemistry principles.

In conclusion, recent research on Eplerenone 7-Carboxylic Acid (209253-82-7) demonstrates significant progress in synthetic methodology, structural optimization, analytical characterization, and therapeutic potential exploration. These advancements not only improve the production and quality of this important pharmaceutical intermediate but also pave the way for next-generation mineralocorticoid receptor modulators with improved efficacy and safety profiles. Continued research in this area promises to yield further innovations in cardiovascular, renal, and potentially neurological therapeutics.

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